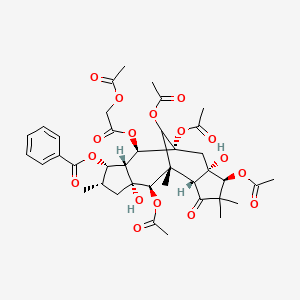![molecular formula C17H21NO5 B1258223 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid CAS No. 192650-26-3](/img/structure/B1258223.png)
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid
概要
説明
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid is a carbamoyl derivative of butyric acid that includes a 1,3-diketone functionality . This compound is known for its complex structure, which features a phenylcarbamoyl group attached to a butyric acid backbone. It has a molecular formula of C17H21NO5 and a molecular weight of 319.35 g/mol .
準備方法
The synthesis of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid typically involves multiple steps, starting with the preparation of the 3,5-dioxohexyl intermediate. This intermediate is then reacted with a phenylcarbamoyl chloride under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
科学的研究の応用
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s 1,3-diketone functionality allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenylcarbamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .
類似化合物との比較
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid can be compared with other similar compounds, such as:
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]propionic acid: Similar structure but with a propionic acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]valeric acid: Similar structure but with a valeric acid backbone.
4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]acetic acid:
特性
IUPAC Name |
5-[4-(3,5-dioxohexyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-12(19)11-15(20)10-7-13-5-8-14(9-6-13)18-16(21)3-2-4-17(22)23/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUITAARNKUOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595809 | |
| Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192650-26-3 | |
| Record name | 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)






![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-sulfooxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1258162.png)


![[1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinyl]-(4-morpholinyl)methanone](/img/structure/B1258165.png)
